molecular formula C16H13N3O3 B11801426 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole

3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B11801426
M. Wt: 295.29 g/mol
InChI Key: CIVZUTAUOXFTCX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole (CAS 1416738-68-5) is a substituted pyrazole derivative of high interest in medicinal chemistry and organic synthesis. Pyrazole and its derivatives are recognized as a pharmacologically important active scaffold that possesses a wide spectrum of potential biological activities . This compound features a 1H-pyrazole core substituted with a 4-methoxyphenyl group at the 3-position and a 2-nitrophenyl group at the 5-position, offering a versatile structure for further chemical exploration. While specific biological data for this exact compound may be limited, structurally similar 3,5-diarylpyrazole analogues are frequently investigated as key precursors or scaffolds in developing new therapeutic agents . Research on pyrazole derivatives has demonstrated their potential as inhibitors of protein glycation, and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Furthermore, related compounds featuring a 4-methoxyphenyl substituent on a pyrazole ring have been synthesized and evaluated for significant anti-inflammatory properties with prostaglandin inhibition, highlighting the therapeutic relevance of this chemical motif . Researchers value this compound for constructing more complex heterocyclic systems and for its potential application in drug discovery programs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C16H13N3O3/c1-22-12-8-6-11(7-9-12)14-10-15(18-17-14)13-4-2-3-5-16(13)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

CIVZUTAUOXFTCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazine Derivatives

The classical approach to pyrazole synthesis involves the cyclocondensation of β-diketones with hydrazines. For 3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole, this method necessitates a β-diketone precursor bearing both aryl groups. A representative procedure involves the following steps:

  • Synthesis of the β-Diketone Precursor :

    • 4-Methoxyacetophenone and 2-nitroacetophenone are condensed via a Claisen-Schmidt reaction under basic conditions to form the unsymmetrical β-diketone. This step often requires careful optimization to avoid side reactions due to the electron-withdrawing nitro group .

  • Cyclization with Hydrazine :

    • The β-diketone is reacted with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbons, followed by dehydration to form the pyrazole ring .

Key Data :

  • Yield: 50–70% (depending on diketone purity and reaction time) .

  • Regioselectivity: Moderate, with minor regioisomers formed due to competing attack sites on the β-diketone. Semi-preparative HPLC is often required for purification .

Ce-Catalyzed Regioselective Cyclization

A modern, regioselective method employs ceric ammonium nitrate (CAN) as a catalyst to direct pyrazole formation from hydrazone intermediates. This approach, detailed in recent literature, offers superior control over substituent placement :

  • Hydrazone Formation :

    • 2-Nitroacetophenone is treated with 4-methoxybenzaldehyde in the presence of hydrazine to form the corresponding hydrazone.

  • Oxidative Cyclization :

    • The hydrazone is dissolved in ethylene glycol or 1,2-propanediol, followed by the addition of CAN (15 mol%) and aqueous H2O2. The mixture is heated to 60–80°C under an oxygen atmosphere, promoting oxidative cyclization.

Mechanistic Insight :

  • CAN facilitates single-electron oxidation of the hydrazone, generating a radical intermediate that undergoes cyclization. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, favoring attack by the hydrazone’s nitrogen .

Key Data :

  • Yield: 54–70% .

  • Regioselectivity: High (>10:1 ratio favoring the 3,5-substituted product) .

  • Purification: Extraction with dichloromethane, followed by column chromatography .

Katritzky’s Benzotriazole-Mediated Approach

Katritzky’s method leverages α-benzotriazolylenones to achieve regioselective pyrazole synthesis. This strategy is advantageous for constructing tetra-substituted pyrazoles :

  • Synthesis of α-Benzotriazolylenone :

    • 4-Methoxypropiophenone is reacted with benzotriazole in the presence of a base to form the α-benzotriazolylenone intermediate.

  • Condensation with 2-Nitrophenylhydrazine :

    • The enone is treated with 2-nitrophenylhydrazine in ethanol, leading to a Michael addition followed by cyclization. The benzotriazole group acts as a leaving group, ensuring regioselective formation of the 3,5-disubstituted pyrazole .

Key Data :

  • Yield: 60–85% .

  • Advantages: High regiocontrol and compatibility with sensitive functional groups like nitro.

Comparative Analysis of Methods

Method Yield Regioselectivity Purification Complexity
β-Diketone Cyclization50–70%ModerateHigh (HPLC required)
Ce-Catalyzed Cyclization54–70%HighModerate (column chromatography)
Katritzky’s Method60–85%HighLow (recrystallization)

Practical Considerations and Challenges

  • Nitro Group Stability : The nitro substituent may undergo unintended reduction under hydrogenation conditions. Catalytic hydrogenation must be avoided unless explicitly required .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification. Ethylene glycol in Ce-catalyzed reactions enhances reaction efficiency .

  • Scalability : The Ce-catalyzed method is preferred for large-scale synthesis due to its operational simplicity and consistent yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, a series of pyrazole derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL . The presence of nitro and methoxy groups enhances these activities, making them suitable candidates for further development as antimicrobial agents.

Anticancer Properties

Pyrazoles have also been investigated for their anticancer potential. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong antiproliferative activity . These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of pyrazoles are well-documented. Compounds within this class have shown the ability to reduce inflammation markers in various models. For instance, docking studies indicated that related pyrazoles possess excellent antioxidant and anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and neurodegenerative diseases . The structural features of this compound may contribute to these effects through mechanisms involving the inhibition of pro-inflammatory cytokines.

Agricultural Use

Pyrazole derivatives are increasingly recognized for their applications in agriculture, particularly as fungicides and herbicides. The ability of these compounds to inhibit fungal growth makes them valuable in protecting crops from pathogenic fungi . Research has demonstrated that certain pyrazole derivatives exhibit high efficacy against agricultural pathogens, indicating potential for commercial development.

Material Science

Beyond biological applications, pyrazoles like this compound also show promise in material science. Their nonlinear optical properties make them suitable for use in photonic devices and sensors . The unique electronic characteristics arising from their molecular structure allow for applications in advanced materials that require specific optical functionalities.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntibacterialEffective against S. aureus, E. coli
AntifungalInhibitory effects on various fungi
AnticancerIC50 values < 0.5 µM against cancer cell lines
Anti-inflammatoryReduces inflammation markers
AntioxidantSignificant antioxidant activity
Agricultural FungicideEffective against crop pathogens

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Properties

Key pyrazole derivatives and their properties are summarized below:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key References
3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole 4-OCH₃ (C₆H₄), 2-NO₂ (C₆H₃) Not Reported ~323.3 (calculated) -
5-(4-Nitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (2k) 4-OCH₃, 4-NO₂ 174–175 323.31
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (2j) 4-OCH₃, 4-Cl 164–166 298.75
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-OCH₃, 4-Cl, 3-CF₃ Not Reported 352.74
3-(Furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole 4-OCH₃, furan-2-yl Not Reported 256.26

Key Observations :

  • Electron-Withdrawing Effects: Trifluoromethyl (CF₃) and nitro (NO₂) groups enhance electrophilicity, influencing reactivity and binding in biological systems .

Crystallographic and Spectroscopic Data

  • Crystal Packing : The trifluoromethyl derivative in crystallizes in the P-1 space group, with substituents influencing dihedral angles between aromatic rings. Ortho-nitro groups in the target compound may further distort molecular planarity .
  • Spectroscopic Signatures: IR and NMR data for 2k () show distinct NO₂ stretching (~1520 cm⁻¹) and methoxy proton resonances (~3.8 ppm), which would shift slightly in the ortho-nitro isomer due to altered conjugation .

Biological Activity

3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole family and is characterized by the presence of both a methoxyphenyl group (electron-donating) and a nitrophenyl group (electron-withdrawing). This unique structural combination influences its chemical reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties . In vitro studies have shown its effectiveness against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : The compound displayed potent antiproliferative activity with an IC50 value of 0.08 µM.
  • Liver Cancer (HepG2) : Similar effectiveness was noted against liver cancer cells.

Table 1 summarizes the anticancer activity of this compound compared to other pyrazole derivatives:

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast (MDA-MB-231)0.08
3-(4-Chlorophenyl)-5-phenyl-1H-pyrazoleColorectal0.15
3-(4-Fluorophenyl)-5-(2-nitrophenyl)-1H-pyrazoleLung0.10

These findings indicate that the pyrazole scaffold is promising for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2 highlights the anti-inflammatory effects of this compound compared to standard drugs:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound76% at 10 µM93% at 10 µM
Dexamethasone76% at 1 µM86% at 1 µM

These results suggest that this pyrazole derivative may serve as a viable alternative for anti-inflammatory therapies.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various pathogens. Its efficacy was assessed against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating significant inhibition.

Table 3 presents the antimicrobial activity compared to standard antibiotics:

PathogenCompound Efficacy (µg/mL)Standard Antibiotic Efficacy (µg/mL)Reference
E. coli40Ampicillin: 20
Staphylococcus aureus30Norfloxacin: 15

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy in Animal Models : A study involving xenograft models demonstrated tumor regression in mice treated with the compound, confirming its potential as an anticancer agent.
  • Inflammation Models : Experimental models of acute inflammation showed reduced edema when treated with this pyrazole derivative, highlighting its therapeutic potential in inflammatory diseases.

Q & A

What synthetic methodologies are most effective for preparing 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole, and how do reaction conditions impact yield?

The compound is typically synthesized via cyclocondensation or copper-catalyzed "click" chemistry. For example:

  • Cyclocondensation : Reacting 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid under reflux yields the pyrazole core. Purification via silica gel column chromatography and recrystallization achieves ~45% yield .
  • Click Chemistry : Copper sulfate/sodium ascorbate-catalyzed reactions between azides and alkynes (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole and 1-ethynyl-4-methoxybenzene) in THF/H₂O at 50°C for 16 hours yield hybrid structures with ~61% efficiency after column chromatography .
    Key factors : Solvent polarity (THF vs. ethanol), catalyst loading, and reaction time significantly affect yield. Longer reflux durations (e.g., 7 hours vs. 16 hours) may reduce side products but increase energy costs.

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • X-ray Crystallography : Reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl), critical for understanding steric effects and π-π interactions. Hydrogen bonding (O–H⋯N) stabilizes crystal packing .
  • NMR/IR : Methoxy (–OCH₃) and nitro (–NO₂) groups are confirmed via characteristic signals (e.g., δ ~3.8 ppm for –OCH₃ in ¹H NMR; ~1520 cm⁻¹ for NO₂ in IR) .
    Methodological Note : Discrepancies in melting points (e.g., 146–148°C vs. 150°C in derivatives) may arise from polymorphism or impurities, necessitating DSC analysis .

What contradictions exist in reported biological activities of structurally similar pyrazoles, and how can they be addressed?

  • Antibacterial Activity : Derivatives with 4-methoxyphenyl and 2-nitrophenyl groups show moderate activity (MIC 24–82 µg/mL) against S. aureus, but results vary across studies due to substituent positioning (e.g., 3-nitrophenyl vs. 4-nitrophenyl) .
  • Anticancer Potential : Nitrophenyl-pyrazoles exhibit IC₅₀ values ranging from 10–50 µM in vitro, but cytotoxicity mechanisms (e.g., DNA intercalation vs. kinase inhibition) remain unresolved .
    Resolution Strategy : Standardized assays (e.g., CLSI guidelines for antimicrobial testing) and comparative SAR studies using isosteric substitutions (e.g., –OCH₃ vs. –CF₃) can clarify structure-activity trends .

How can reaction conditions be optimized to improve regioselectivity in pyrazole ring formation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-keto position, while ethanol/acetic acid mixtures enhance cyclization rates .
  • Catalytic Systems : Copper(I) iodide in DMF at 80°C improves regioselectivity for 1,4-disubstituted pyrazoles, whereas uncatalyzed reactions may produce regioisomeric mixtures .
    Case Study : Replacing phenylhydrazine with methylhydrazine shifts substitution from N1 to N2, altering biological activity .

What advanced computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using PyMOL or AutoDock. Dihedral angles from crystallography (e.g., 51.68° for hydroxyphenyl) guide pose optimization .

How do substituent electronic effects influence the compound’s spectroscopic properties?

  • Nitro Group : Strong electron-withdrawing effect deshields adjacent protons (e.g., upfield shifts in ¹H NMR for aromatic protons near –NO₂) and increases λₘₐₓ in UV-Vis due to extended conjugation .
  • Methoxy Group : Electron-donating –OCH₃ causes downfield shifts in ¹³C NMR for attached carbons and enhances fluorescence in derivatives with planar structures .

What purification challenges arise during synthesis, and how can they be mitigated?

  • Byproduct Formation : Oxidative byproducts from nitro group reduction require careful monitoring via TLC. Column chromatography with gradient elution (hexane/EtOAc) effectively separates regioisomers .
  • Recrystallization : Ethanol or methanol recrystallization removes polar impurities but may reduce yield due to moderate solubility. Adding activated charcoal improves purity .

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